molecular formula C12H16FNO3S B6444520 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine CAS No. 1235072-89-5

1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine

Cat. No. B6444520
CAS RN: 1235072-89-5
M. Wt: 273.33 g/mol
InChI Key: VOSFVISWZIANLA-UHFFFAOYSA-N
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Description

3-Fluorobenzenesulfonyl chloride, also known as m-fluorobenzenesulfonyl chloride, is a fluorinated arylsulfonyl chloride . It is used in laboratory chemicals .


Synthesis Analysis

One strategy for the synthesis of sulfonyl fluorides involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride in 90–99% yields in one hour .


Molecular Structure Analysis

The molecular formula of 3-Fluorobenzenesulfonyl chloride is C6H4ClFO2S . The average mass is 194.611 Da and the monoisotopic mass is 193.960449 Da .


Chemical Reactions Analysis

3-Fluorobenzenesulfonyl chloride is considered hazardous. It reacts violently with water and contact with water liberates toxic gas .


Physical And Chemical Properties Analysis

The physical state of 3-Fluorobenzenesulfonyl chloride is liquid. It appears yellow-orange . The molecular weight is 194.61 g/mol .

Safety and Hazards

3-Fluorobenzenesulfonyl chloride causes severe skin burns and eye damage. It is advised not to breathe its dust/fume/gas/mist/vapors/spray. In case of inhalation, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-methoxypiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3S/c1-17-11-5-7-14(8-6-11)18(15,16)12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSFVISWZIANLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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